Fadrozole is a selective, nonsteroidal aromatase inhibitor []. It was developed and studied as a potential treatment for estrogen-dependent diseases, particularly breast cancer [].
Fadrozole's molecular structure features a benzonitrile group linked to a tetrahydroimidazo[1,5-a]pyridin ring []. This structure is believed to be crucial for its inhibitory effect on aromatase, an enzyme involved in estrogen production [].
Limited data exists on the specific physical and chemical properties of Fadrozole. Some resources mention that Fadrozole is slightly soluble in water [].
Fadrozole acts as an aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens, such as androstenedione and testosterone, into estrogens. By inhibiting aromatase, Fadrozole reduces estrogen production in the body. This mechanism is of interest for studying hormone-dependent cancers, such as breast cancer, where estrogen can promote tumor growth.